Antibiotic DC 107

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

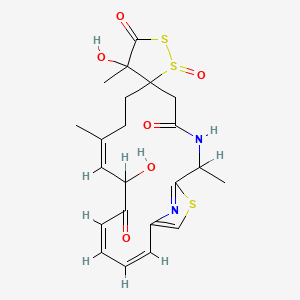

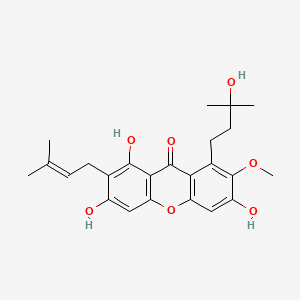

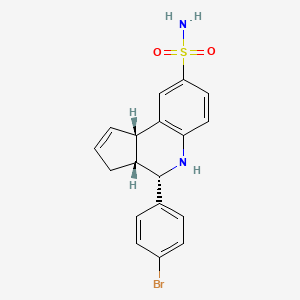

DC 107 is a novel antitumor antibiotic produced by a Streptomyces species . It was isolated from a soil sample collected in Natori-shi, Miyagi, Japan . The molecular formula of DC 107 is C22H26N2O6S3 . It exhibits a broad antimicrobial activity against Gram-positive and Gram-negative bacteria .

Synthesis Analysis

The production of DC 107 involves a fermentation process . The producing organism was isolated from soil and classified as Streptomyces sp . The seed medium contained glucose, soluble starch, Bacto-tryptone, yeast extract, beef extract, and CaCO3 . The fermentation process was carried out in a jar fermentor at 28°C . The culture liquor was filtered and the filtrate was applied to a column of Diaion HP-20 . The active fractions were combined, diluted with deionized water, and then applied to a column of Diaion HP20ss . The active eluate was concentrated, extracted with EtOAc at pH 4.0, and concentrated to dryness .Molecular Structure Analysis

The molecular structure of DC 107 was determined using various spectroscopic techniques . The IR spectrum and the ^1H NMR spectrum of DC 107 were reported . The elemental analysis of DC 107 was also performed . The high-resolution fast atom bombardment mass spectroscopy (HRFAB-MS) gave a m/z value of 511.1004 (M++l) (calculated for C22H27N2O6S3: 511.1031) .Chemical Reactions Analysis

The chemical reactions involved in the production of DC 107 are not explicitly mentioned in the available literature .Physical and Chemical Properties Analysis

DC 107 is a white-needled crystal . It has a melting point of 155°C (dec) . It is readily soluble in MeOH, EtOAc, CHCl3, DMSO but insoluble in H2O and n-hexane . It has a UV max at 211 nm (e) and 322 nm (e) . Its specific rotation [α]D25 is -140° (c 0.1, MeOH) .Safety and Hazards

Future Directions

While the future directions for DC 107 are not explicitly mentioned in the available literature, the field of antibiotic research is moving towards the development of antibiotic resistance breakers (ARBs), capable of re-sensitising resistant bacteria to antibiotics . This could potentially be a future direction for DC 107, given its broad antimicrobial activity .

Properties

CAS No. |

120500-15-4 |

|---|---|

Molecular Formula |

C22H26N2O6S3 |

Molecular Weight |

510.7 g/mol |

IUPAC Name |

(2R,4'R,6R,9E,11R,13Z,15E)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione |

InChI |

InChI=1S/C22H26N2O6S3/c1-13-8-9-22(21(3,29)20(28)32-33(22)30)11-18(27)23-14(2)19-24-15(12-31-19)6-4-5-7-16(25)17(26)10-13/h4-7,10,12,14,17,26,29H,8-9,11H2,1-3H3,(H,23,27)/b6-4+,7-5-,13-10+/t14-,17-,21+,22-,33?/m1/s1 |

InChI Key |

ZHTRILQJTPJGNK-ZKVMHOIXSA-N |

Isomeric SMILES |

C[C@@H]1C2=NC(=CS2)/C=C/C=C\C(=O)[C@@H](/C=C(/CC[C@@]3(CC(=O)N1)[C@@](C(=O)SS3=O)(C)O)\C)O |

SMILES |

CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |

Canonical SMILES |

CC1C2=NC(=CS2)C=CC=CC(=O)C(C=C(CCC3(CC(=O)N1)C(C(=O)SS3=O)(C)O)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leinamycin; Antibiotic DC 107; DC 107; DC-107; DC107; (+)-Leinamycin; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674621.png)

![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine](/img/structure/B1674641.png)

![1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine](/img/structure/B1674642.png)